molecular formula C15H17NO4 B15335119 1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde

1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde

Cat. No.: B15335119
M. Wt: 275.30 g/mol
InChI Key: OSUUAVYVZDBXFI-UHFFFAOYSA-N
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Description

1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde typically involves several steps, including the protection of the indole nitrogen, introduction of the hydroxy and methyl groups, and the formation of the carbaldehyde group. Common synthetic routes include:

    Protection of Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) group.

    Introduction of Hydroxy and Methyl Groups: These groups are introduced through various organic reactions, such as electrophilic substitution.

    Formation of Carbaldehyde Group: The carbaldehyde group is introduced through formylation reactions.

Chemical Reactions Analysis

1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde can be compared with other similar indole derivatives, such as:

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

tert-butyl 4-formyl-5-hydroxy-7-methylindole-1-carboxylate

InChI

InChI=1S/C15H17NO4/c1-9-7-12(18)11(8-17)10-5-6-16(13(9)10)14(19)20-15(2,3)4/h5-8,18H,1-4H3

InChI Key

OSUUAVYVZDBXFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)O

Origin of Product

United States

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